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molecular formula C50H81N7O16 B8695889 Aculeacin A from aspergillus aculeatus

Aculeacin A from aspergillus aculeatus

Cat. No. B8695889
M. Wt: 1036.2 g/mol
InChI Key: YKPHLXGEPNYRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03978210

Procedure details

1.7 g. of crude aculeacins obtained in Example 2 dissolved in 5 ml. of n-butanol was charged on a silica gel column packed with a water-saturated solvent of ethyl acetate-n-butanol (4 : 1). The column was eluted with the same solvent and 10 g. fractions were collected. Each fraction was assayed by bio-assay and thin layer chromatograph to find the activity of Nos. 33 to 55 fractions. Vacuum drying gave 629 mg. of white powder. The powder was further purified by dissolving in n-butanol (50 ml.), and was washed three times with distilled water (each 10 ml.) and dried in vacuo. 577 mg. of purified aculeacin-A was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate n-butanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH:18][CH:19]1[C:50](=[O:51])[NH:49][CH:48]([CH:52]([OH:54])[CH3:53])[C:46](=[O:47])[N:45]2[CH:41]([CH2:42][CH:43]([OH:55])[CH2:44]2)[C:39](=[O:40])[NH:38][CH:37]([CH:56]([OH:66])[CH:57]([OH:65])[C:58]2[CH:63]=[CH:62][C:61]([OH:64])=[CH:60][CH:59]=2)[C:35](=[O:36])[NH:34][CH:33]([CH:67]([OH:69])[CH3:68])[C:31](=[O:32])[N:30]2[CH:26]([CH:27]([OH:71])[CH:28]([CH3:70])[CH2:29]2)[C:24](=[O:25])[NH:23][CH:22]([OH:72])[CH:21]([OH:73])[CH2:20]1)=[O:17].C(O)CCC.O>C(OCC)(=O)C.C(O)CCC>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH:18][C@@H:19]1[C:50](=[O:51])[NH:49][C@@H:48]([C@H:52]([OH:54])[CH3:53])[C:46](=[O:47])[N:45]2[C@@H:41]([CH2:42][C@@H:43]([OH:55])[CH2:44]2)[C:39](=[O:40])[NH:38][C@@H:37]([C@H:56]([OH:66])[C@@H:57]([OH:65])[C:58]2[CH:59]=[CH:60][C:61]([OH:64])=[CH:62][CH:63]=2)[C:35](=[O:36])[NH:34][C@@H:33]([C@H:67]([OH:69])[CH3:68])[C:31](=[O:32])[N:30]2[C@@H:26]([C@@H:27]([OH:71])[C@@H:28]([CH3:70])[CH2:29]2)[C:24](=[O:25])[NH:23][C@H:22]([OH:72])[C@H:21]([OH:73])[CH2:20]1)=[O:17] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
ethyl acetate n-butanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The column was eluted with the same solvent and 10 g
CUSTOM
Type
CUSTOM
Details
fractions were collected
CUSTOM
Type
CUSTOM
Details
Vacuum drying
CUSTOM
Type
CUSTOM
Details
gave 629 mg
CUSTOM
Type
CUSTOM
Details
The powder was further purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in n-butanol (50 ml.)
WASH
Type
WASH
Details
was washed three times with distilled water (each 10 ml
CUSTOM
Type
CUSTOM
Details
) and dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C=4C=CC(=CC4)O)O)O)[C@@H](C)O)C)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03978210

Procedure details

1.7 g. of crude aculeacins obtained in Example 2 dissolved in 5 ml. of n-butanol was charged on a silica gel column packed with a water-saturated solvent of ethyl acetate-n-butanol (4 : 1). The column was eluted with the same solvent and 10 g. fractions were collected. Each fraction was assayed by bio-assay and thin layer chromatograph to find the activity of Nos. 33 to 55 fractions. Vacuum drying gave 629 mg. of white powder. The powder was further purified by dissolving in n-butanol (50 ml.), and was washed three times with distilled water (each 10 ml.) and dried in vacuo. 577 mg. of purified aculeacin-A was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate n-butanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH:18][CH:19]1[C:50](=[O:51])[NH:49][CH:48]([CH:52]([OH:54])[CH3:53])[C:46](=[O:47])[N:45]2[CH:41]([CH2:42][CH:43]([OH:55])[CH2:44]2)[C:39](=[O:40])[NH:38][CH:37]([CH:56]([OH:66])[CH:57]([OH:65])[C:58]2[CH:63]=[CH:62][C:61]([OH:64])=[CH:60][CH:59]=2)[C:35](=[O:36])[NH:34][CH:33]([CH:67]([OH:69])[CH3:68])[C:31](=[O:32])[N:30]2[CH:26]([CH:27]([OH:71])[CH:28]([CH3:70])[CH2:29]2)[C:24](=[O:25])[NH:23][CH:22]([OH:72])[CH:21]([OH:73])[CH2:20]1)=[O:17].C(O)CCC.O>C(OCC)(=O)C.C(O)CCC>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH:18][C@@H:19]1[C:50](=[O:51])[NH:49][C@@H:48]([C@H:52]([OH:54])[CH3:53])[C:46](=[O:47])[N:45]2[C@@H:41]([CH2:42][C@@H:43]([OH:55])[CH2:44]2)[C:39](=[O:40])[NH:38][C@@H:37]([C@H:56]([OH:66])[C@@H:57]([OH:65])[C:58]2[CH:59]=[CH:60][C:61]([OH:64])=[CH:62][CH:63]=2)[C:35](=[O:36])[NH:34][C@@H:33]([C@H:67]([OH:69])[CH3:68])[C:31](=[O:32])[N:30]2[C@@H:26]([C@@H:27]([OH:71])[C@@H:28]([CH3:70])[CH2:29]2)[C:24](=[O:25])[NH:23][C@H:22]([OH:72])[C@H:21]([OH:73])[CH2:20]1)=[O:17] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
ethyl acetate n-butanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The column was eluted with the same solvent and 10 g
CUSTOM
Type
CUSTOM
Details
fractions were collected
CUSTOM
Type
CUSTOM
Details
Vacuum drying
CUSTOM
Type
CUSTOM
Details
gave 629 mg
CUSTOM
Type
CUSTOM
Details
The powder was further purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in n-butanol (50 ml.)
WASH
Type
WASH
Details
was washed three times with distilled water (each 10 ml
CUSTOM
Type
CUSTOM
Details
) and dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C=4C=CC(=CC4)O)O)O)[C@@H](C)O)C)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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